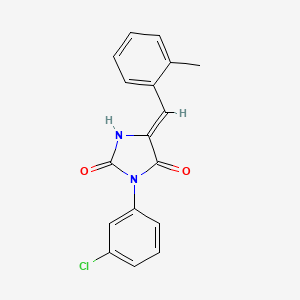
Hydantoin, 3-(m-chlorophenyl)-5-(o-methylbenzylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydantoin, 3-(m-chlorophenyl)-5-(o-methylbenzylidene)- is a synthetic organic compound belonging to the hydantoin family. Hydantoins are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hydantoin derivatives typically involves the condensation of appropriate aldehydes with hydantoin under acidic or basic conditions. For 3-(m-chlorophenyl)-5-(o-methylbenzylidene)-hydantoin, the reaction might involve the use of m-chlorobenzaldehyde and o-methylbenzaldehyde with hydantoin in the presence of a catalyst such as piperidine or acetic acid.
Industrial Production Methods
Industrial production of hydantoin derivatives often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Hydantoin derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to oxo derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction to amines using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or alkylation at specific positions using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products depend on the type of reaction. For example, oxidation might yield oxo-hydantoins, while reduction could produce amino-hydantoins.
Aplicaciones Científicas De Investigación
Hydantoin, 3-(m-chlorophenyl)-5-(o-methylbenzylidene)-, like other hydantoin derivatives, may have applications in:
Chemistry: As intermediates in organic synthesis.
Biology: As enzyme inhibitors or substrates in biochemical assays.
Medicine: Potential therapeutic agents for conditions like epilepsy and arrhythmias.
Industry: Components in agrochemicals or materials science.
Mecanismo De Acción
The mechanism of action for hydantoin derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some hydantoins act as sodium channel blockers, affecting neuronal activity and providing anticonvulsant effects.
Comparación Con Compuestos Similares
Similar Compounds
Phenytoin: A well-known anticonvulsant.
Ethotoin: Another anticonvulsant with a similar structure.
Fosphenytoin: A prodrug of phenytoin.
Uniqueness
Hydantoin, 3-(m-chlorophenyl)-5-(o-methylbenzylidene)- may have unique properties due to the presence of m-chlorophenyl and o-methylbenzylidene groups, which could influence its biological activity and chemical reactivity.
Propiedades
Número CAS |
111223-84-8 |
|---|---|
Fórmula molecular |
C17H13ClN2O2 |
Peso molecular |
312.7 g/mol |
Nombre IUPAC |
(5Z)-3-(3-chlorophenyl)-5-[(2-methylphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C17H13ClN2O2/c1-11-5-2-3-6-12(11)9-15-16(21)20(17(22)19-15)14-8-4-7-13(18)10-14/h2-10H,1H3,(H,19,22)/b15-9- |
Clave InChI |
ORCVPDFFACHRBR-DHDCSXOGSA-N |
SMILES isomérico |
CC1=CC=CC=C1/C=C\2/C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl |
SMILES canónico |
CC1=CC=CC=C1C=C2C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


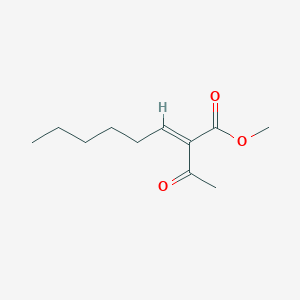
![1-(3-Azabicyclo[3.2.2]non-3-ylmethyl)naphthalen-2-ol](/img/structure/B14142630.png)
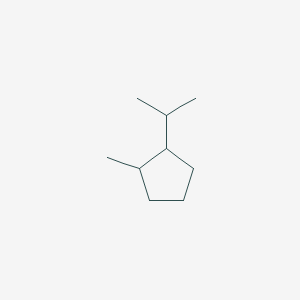
![5-(3-methoxypropylamino)-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B14142637.png)
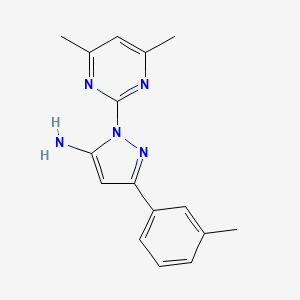
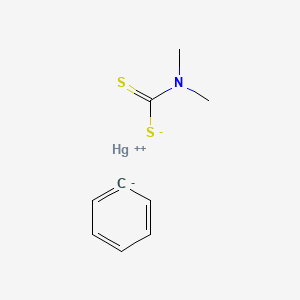

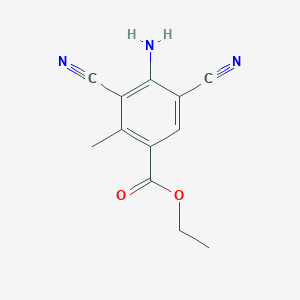
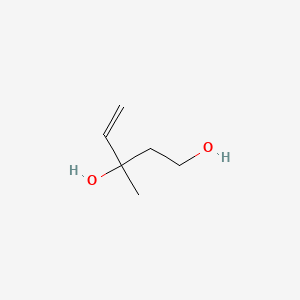
![N-tert-butyl-3-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide](/img/structure/B14142673.png)
![N-[(5-chloro-1-methyl-1H-indol-2-yl)carbonyl]-L-alanyl-L-valine](/img/structure/B14142694.png)

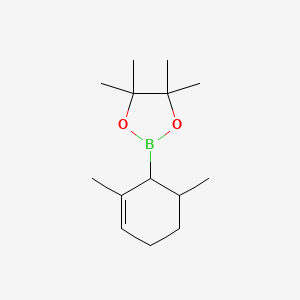
![3-[(2-chlorophenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B14142702.png)
